![molecular formula C21H13BrClNO5S2 B2537290 2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone CAS No. 686738-40-9](/img/structure/B2537290.png)
2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone
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Description
2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C21H13BrClNO5S2 and its molecular weight is 538.81. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Compounds with similar structural motifs to the specified chemical have been utilized in developing novel synthetic methodologies. For instance, derivatives of furans, thiophenes, and oxazoles have been synthesized through various chemical reactions, including the Paal-Knorr synthesis, oxidative annulation, and Friedlander annulation, showcasing the versatility of these heterocycles in constructing complex molecular architectures (Yin et al., 2008), (Zhang et al., 2017).
Pharmaceutical and Medicinal Applications
Some structurally related compounds have been investigated for their potential medicinal and pharmaceutical applications. For instance, thiazole, thiophene, and triazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, indicating the potential of these frameworks in drug discovery (Bărbuceanu et al., 2015), (Karande & Rathi, 2017).
properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClNO5S2/c22-14-5-9-16(10-6-14)31(26,27)20-21(29-19(24-20)18-2-1-11-28-18)30-12-17(25)13-3-7-15(23)8-4-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELSAUHKDLSEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone |
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